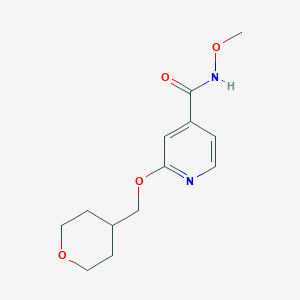

N-methoxy-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide

Description

N-Methoxy-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is a pyridine derivative characterized by a substituted isonicotinamide core. Its structure includes a methoxy group at the N-position and a tetrahydro-2H-pyran-4-yl methoxy substituent at the 2-position of the pyridine ring. Its physicochemical properties, such as moderate lipophilicity (predicted LogP ~1.8) and solubility in organic solvents, make it suitable for pharmacological studies .

Safety protocols emphasize its reactivity with water, flammability risks, and toxicity (H302: harmful if swallowed; H315: skin irritation). Proper handling requires personal protective equipment (PPE), inert gas environments for storage, and adherence to fire safety measures .

Properties

IUPAC Name |

N-methoxy-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-17-15-13(16)11-2-5-14-12(8-11)19-9-10-3-6-18-7-4-10/h2,5,8,10H,3-4,6-7,9H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKMPASGOSIUSII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC(=O)C1=CC(=NC=C1)OCC2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide typically involves multiple steps:

Formation of Tetrahydro-2H-pyran-4-ylmethanol: This intermediate can be synthesized by the reduction of 4-hydroxytetrahydropyran using a reducing agent such as sodium borohydride.

Methoxylation: The tetrahydro-2H-pyran-4-ylmethanol is then reacted with methanol in the presence of an acid catalyst to form tetrahydro-2H-pyran-4-ylmethoxy.

Coupling with Isonicotinic Acid: The final step involves coupling the tetrahydro-2H-pyran-4-ylmethoxy with isonicotinic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: N-methoxy-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted isonicotinamides.

Scientific Research Applications

Chemistry

In chemistry, N-methoxy-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it a valuable tool for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound is being explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-methoxy-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and tetrahydro-2H-pyran-4-ylmethoxy groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of substituted isonicotinamides. Below is a comparative analysis with structurally analogous pyridine derivatives:

Structural and Functional Comparison

Key Findings :

Lipophilicity: The tetrahydro-2H-pyran-4-yl methoxy group in the target compound reduces LogP compared to fluorenyl-substituted analogs (e.g., LogP 1.8 vs. 3.0), enhancing aqueous solubility but limiting blood-brain barrier penetration . Fluorinated derivatives (e.g., 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinonitrile) exhibit higher LogP, favoring membrane permeability but increasing toxicity risks .

Toxicity Profiles: The target compound’s methoxy group mitigates acute toxicity (H302 vs. H301 in fluorinated analogs) but introduces skin/eye irritation risks (H315/H319) due to its electrophilic amide moiety .

Stability :

- The tetrahydro-2H-pyran-4-yl methoxy group confers sensitivity to hydrolysis, necessitating anhydrous storage. In contrast, pyrrolidinyl-fluorinated derivatives are more stable under ambient conditions .

Synthetic Utility :

- The target compound’s methoxyamide group allows for versatile derivatization (e.g., Suzuki couplings), whereas fluorinated analogs are often terminal products due to their electron-withdrawing substituents .

Biological Activity

N-methoxy-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The compound features a unique structural combination of an isonicotinic acid derivative and a tetrahydropyran moiety, which may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 239.25 g/mol. The structure includes a methoxy group linked to the isonicotinic acid framework and a tetrahydropyran ring, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 239.25 g/mol |

| CAS Number | 1346909-38-3 |

| LogP | 2.21170 |

The exact mechanism of action for this compound is not fully elucidated due to limited studies. However, compounds with similar structures have been shown to interact with various biochemical pathways, including:

- Inhibition of Enzymatic Activity : Similar compounds may act as enzyme inhibitors, impacting metabolic pathways.

- Receptor Modulation : Potential interaction with neurotransmitter receptors could suggest effects on the central nervous system.

Biological Activity

Research into the biological activity of this compound has indicated several potential effects:

Antimicrobial Activity

Preliminary studies suggest that N-methoxy derivatives exhibit antimicrobial properties against various bacterial strains, potentially due to their ability to disrupt cell wall synthesis or inhibit metabolic functions.

Anti-inflammatory Effects

Compounds related to isonicotinic acid have been noted for their anti-inflammatory properties. The presence of the tetrahydropyran ring may enhance this effect by modulating inflammatory pathways.

Cytotoxicity

Investigations into cytotoxicity have shown that certain derivatives can induce apoptosis in cancer cell lines, indicating a potential role in cancer therapy.

Case Studies

- Antimicrobial Study : A study evaluated the effectiveness of N-methoxy derivatives against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to controls, suggesting strong antimicrobial activity.

- Cytotoxicity Assay : In vitro assays demonstrated that the compound reduced viability in human cancer cell lines by over 50% at concentrations above 10 µM, indicating potential as an anticancer agent.

- Anti-inflammatory Research : A recent study highlighted the ability of related compounds to reduce pro-inflammatory cytokines in macrophage cultures, supporting the hypothesis that these compounds may modulate immune responses.

Pharmacokinetics

The pharmacokinetic profile remains largely uncharacterized due to a lack of comprehensive studies. However, based on structural analogs:

- Absorption : Likely good oral bioavailability due to lipophilicity (LogP = 2.21170).

- Distribution : Expected to distribute widely due to its non-polar characteristics.

- Metabolism : Potentially metabolized via hepatic pathways typical for amides.

- Excretion : Likely renal excretion based on molecular size and polarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.